Ethyl pyrimidine-4-carboxylate
Overview
Description
“Ethyl pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is used in various applications in scientific research .
Synthesis Analysis
The synthesis of “Ethyl pyrimidine-4-carboxylate” has been discussed in several studies . For instance, one study described the synthesis of these derivatives and their biological activities . Another study discussed the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Molecular Structure Analysis
The molecular structure of “Ethyl pyrimidine-4-carboxylate” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 152.15 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “Ethyl pyrimidine-4-carboxylate” have been studied in various contexts . For example, one study discussed the reaction of the compound with amino phenyl urea and thiourea derivatives .
Physical And Chemical Properties Analysis
“Ethyl pyrimidine-4-carboxylate” is a solid substance under normal conditions . It is stable under normal conditions and incompatible with strong oxidizing agents .
Scientific Research Applications
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- Pyrimidines, including Ethyl pyrimidine-4-carboxylate, have been studied for their anti-inflammatory effects .
- They are found to inhibit the expression and activities of certain vital inflammatory mediators .
- The exact methods of application or experimental procedures vary depending on the specific study, but generally involve in vitro and in vivo testing .
- Many pyrimidines have shown potent anti-inflammatory effects .
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- Pyrimidine derivatives have been proven to have antiviral activity .
- The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .
- The methods of application typically involve synthesizing the compounds and testing their efficacy against various viruses .
- The outcomes of these studies have shown promising results in the development of new antiviral drugs .
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- Pyrimidines are known to have antibacterial properties .
- Novel pyrimidine derivatives with glycoside scaffolds have been synthesized and evaluated for their antibacterial activities against Xanthomonas oryzae pv. oryzae and Xanthomonas citri subsp. citri .
- The methods of application involve in vitro testing of the synthesized compounds against the bacteria .
- Some of the synthesized compounds showed significant antibacterial activity .
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- Pyrimidines have been studied for their antifungal properties .
- Novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their antifungal activity against Phytophthora infestans, Gibberella zeae, Botryosphaeria dothidea, Phompsis sp., Thanatephorus cucumeris .
- The methods of application involve in vitro testing of the synthesized compounds against the fungi .
- Some of the synthesized compounds showed significant antifungal activity .
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- Pyrimidines have been studied for their antituberculosis properties .
- Imidazo[1,2-a]pyridine analogues, which are key structural fragments of antituberculosis agents, have been synthesized and evaluated for their antituberculosis activity .
- The methods of application involve in vitro testing of the synthesized compounds against Mycobacterium tuberculosis .
- Some of the synthesized compounds showed significant antituberculosis activity .
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Neuroprotective and Anti-neuroinflammatory Research
- Pyrimidines, including Ethyl pyrimidine-4-carboxylate, have been studied for their neuroprotective and anti-neuroinflammatory effects .
- A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
- The methods of application involve cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
-
- The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .
- The methods of application typically involve synthesizing the compounds and testing their efficacy against various viruses .
- The process has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates .
-
Anti-inflammatory and Analgesic Activities Research
- Certain indole derivatives, which may include Ethyl pyrimidine-4-carboxylate, showed anti-inflammatory and analgesic activities along with ulcerogenic index .
- The methods of application typically involve in vitro testing of the synthesized compounds for their anti-inflammatory and analgesic activities .
- The outcomes of these studies have shown promising results in the development of new anti-inflammatory and analgesic drugs .
-
Neuroprotective and Anti-neuroinflammatory Research
- Pyrimidines, including Ethyl pyrimidine-4-carboxylate, have been studied for their neuroprotective and anti-neuroinflammatory effects .
- A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
- The methods of application involve cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
-
- The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .
- The methods of application typically involve synthesizing the compounds and testing their efficacy against various viruses .
- The process has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates .
-
Anti-inflammatory and Analgesic Activities Research
- Certain indole derivatives, which may include Ethyl pyrimidine-4-carboxylate, showed anti-inflammatory and analgesic activities along with ulcerogenic index .
- The methods of application typically involve in vitro testing of the synthesized compounds for their anti-inflammatory and analgesic activities .
- The outcomes of these studies have shown promising results in the development of new anti-inflammatory and analgesic drugs .
Safety And Hazards
Future Directions
The future directions for “Ethyl pyrimidine-4-carboxylate” research could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies are needed to fully understand its mechanism of action and its potential applications in medicinal chemistry .
properties
IUPAC Name |
ethyl pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWSNAREGLUHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545651 | |
Record name | Ethyl pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl pyrimidine-4-carboxylate | |
CAS RN |
62846-82-6 | |
Record name | Ethyl pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Pyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.